molecular formula C23H17N5O2 B2920478 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034289-74-0

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2920478
CAS No.: 2034289-74-0
M. Wt: 395.422
InChI Key: ZWMMIPKTJZMAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two pharmaceutically significant heterocyclic systems: the imidazo[1,2-a]pyridine and the quinazolin-4-one. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery and is found in various bioactive compounds, including the MET inhibitor savolitinib . This ring system has been widely studied for its diverse biological activities. The quinazolin-4-one core is another prominent pharmacophore with a well-established research profile. Notably, derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetamide have been investigated as potent direct inhibitors of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a key, validated target in the fatty acid biosynthesis pathway of the bacterium, and direct inhibitors are of significant interest for overcoming resistance associated with prodrugs like isoniazid . The molecular hybridization strategy employed in this compound makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of infectious disease (such as antitubercular agents) and oncology, given the known kinase inhibitory activity of related benzodiazine derivatives . Researchers are advised to consult the relevant scientific literature for optimal handling and storage conditions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-13,15H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMMIPKTJZMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a complex structure that combines imidazo[1,2-a]pyridine and quinazoline moieties, which are known for their diverse pharmacological properties. The presence of these heterocyclic systems enhances the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and imidazo[1,2-a]pyridine exhibit potent anticancer properties. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF70.096EGFR inhibition
Compound 13kHCC8270.09 - 0.43PI3Kα inhibition
6-(imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amineMOLM14< 0.01FLT3 inhibition

These compounds have shown submicromolar inhibitory activity against various tumor cell lines, indicating their potential as lead compounds for the development of new anticancer drugs .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Pathways : Many imidazo[1,2-a]pyridine derivatives act as inhibitors of kinases involved in cancer progression, such as PI3Kα and FLT3. For instance, the compound has been noted for its ability to induce cell cycle arrest and apoptosis in sensitive cancer cell lines .
  • Targeting Tumor Microenvironment : Certain derivatives have shown effectiveness in inhibiting angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For example:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
6-(imidazo[1,2-a]pyridin-3-yl)-5-methylthieno[2,3-d]pyrimidineStaphylococcus aureus8 µg/mL
Quinazoline derivativeEscherichia coli16 µg/mL

These findings suggest that the compound may also be explored for its potential use in treating infections caused by resistant strains.

Case Studies

Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine and quinazoline derivatives in clinical settings:

  • In Vitro Studies : A study evaluated the cytotoxic effects of a series of quinazoline derivatives on breast (MCF7) and lung (A549) cancer cell lines. The most active compound showed an IC50 value lower than 0.1 µM against both cell lines .
  • Animal Models : In vivo studies using mouse models demonstrated significant tumor regression upon treatment with compounds featuring similar structural characteristics to this compound, reinforcing the need for further development .

Comparison with Similar Compounds

Analogs with 4-Oxoquinazolin-3(4H)-yl Acetamide Core

Several compounds share the 2-(4-oxoquinazolin-3(4H)-yl)acetamide backbone but differ in substituents:

Compound Name Substituent on Phenyl Ring Yield (%) Melting Point (°C) Biological Activity
Target Compound 2-(Imidazo[1,2-a]pyridin-2-yl) N/A N/A Hypothesized dual-target activity
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) 2-Hydroxy-4-methylphenyl 38 242–244 Not reported
N-(5-Chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 5-Chloro-2-hydroxyphenyl N/A N/A Not reported
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Phenyl (with chloro/methyl) N/A N/A Potent InhA inhibitor (IC50 = 1.2 µM)

Key Observations :

  • Substitutions on the phenyl ring significantly impact physicochemical properties (e.g., compound 4d has a lower yield of 38% compared to 4g at 83% ).
  • Chloro and methyl groups enhance antitubercular activity in quinazoline derivatives . The target compound’s imidazo[1,2-a]pyridine group may confer additional interactions with biological targets.

Analogs with Imidazo[1,2-a]pyridine Acetamide Core

Compounds bearing imidazo[1,2-a]pyridine but lacking the quinazoline moiety include:

Compound Name Substituents on Imidazo[1,2-a]pyridine Molecular Weight Notable Features
Target Compound Phenyl linked to 4-oxoquinazoline ~417.5* Dual heterocyclic structure
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02) 6-Methyl, 4-methylphenyl 365.2 High purity (HPLC-confirmed)
N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide 4-Methylphenyl, phenylthio 387.5 Sulfur-containing substituent

Key Observations :

  • Imidazo[1,2-a]pyridine derivatives often exhibit modular synthesis routes, enabling diverse substitutions .
  • The target compound’s quinazoline addition may improve solubility or target engagement compared to simpler acetamide analogs.

Hybrid Compounds with Dual Heterocyclic Systems

A structurally related hybrid compound is 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 2097897-58-8) :

  • Structure : Combines tetrahydroimidazo[1,2-a]pyridine with a dihydrobenzofuran-oxyacetamide group.
  • Molecular Weight : 417.5 (similar to the target compound).
  • Significance : The partially saturated imidazo[1,2-a]pyridine may reduce metabolic degradation compared to the fully aromatic target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.